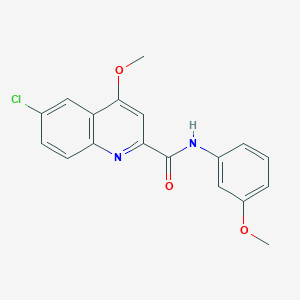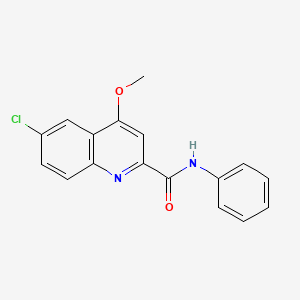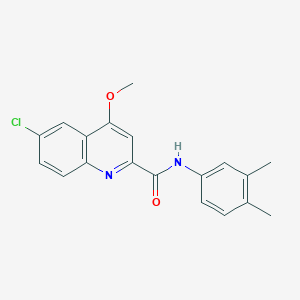![molecular formula C17H19N3O4S B6515848 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 950272-42-1](/img/structure/B6515848.png)
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid, otherwise known as 1-MPSP, is an organic compound that has recently been studied for its potential applications in the field of scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (PI3K). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids.
作用机制
The mechanism of action of 1-MPSP is not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-MPSP are not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (this compound). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
实验室实验的优点和局限性
The advantages of using 1-MPSP in laboratory experiments include its relatively simple synthesis method, its ability to act as a substrate for the enzyme cytochrome P450, its potential to act as a ligand for a variety of proteins, and its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH). Additionally, this compound has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
The limitations of using 1-MPSP in laboratory experiments include the fact that the biochemical and physiological effects of this compound are not yet fully understood, and that further research is needed to determine the exact mechanism of action of this compound. Additionally, there is a lack of information available regarding the potential side effects of this compound.
未来方向
The potential future directions for research on 1-MPSP include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for the production of this compound. Additionally, further research is needed to determine the exact mechanism of action of this compound and to identify potential side effects. Furthermore, research should be conducted to explore the potential applications of this compound in various fields, such as in the treatment of diseases and disorders. Finally, research should be conducted to explore the potential of this compound to act as a substrate for other enzymes and proteins, as well as to act as an activator of other enzymes.
合成方法
1-MPSP can be synthesized from 4-methylbenzenesulfonyl chloride, pyridazin-3-yl piperidine, and sodium hydroxide. First, 4-methylbenzenesulfonyl chloride is reacted with pyridazin-3-yl piperidine in an aqueous solution of sodium hydroxide. This reaction produces 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid and sodium chloride. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-MPSP has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
属性
IUPAC Name |
1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-4-14(5-3-12)25(23,24)16-7-6-15(18-19-16)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOCZTAHUJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![1-(4-fluorophenyl)-9-methoxy-2-[4-(methylsulfanyl)phenyl]-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515831.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6515845.png)
![N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515860.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)